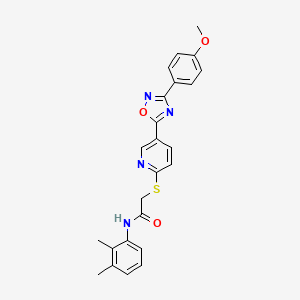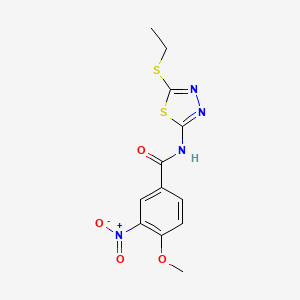![molecular formula C18H13BrClN3O2 B2936907 N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide CAS No. 1062125-96-5](/img/structure/B2936907.png)
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the inhibition of specific enzymes that are involved in cell growth and proliferation. This compound targets the DNA replication and repair mechanisms of cancer cells, leading to their death. In addition, this compound also targets the metabolic pathways of infectious agents, leading to their inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound also inhibits the growth and replication of infectious agents, such as bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for various experiments. In addition, this compound has a low toxicity level, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide. One potential direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound, which may improve its efficacy in various experiments. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Conclusion:
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has potential applications in various scientific fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of this compound include investigating its potential use in the treatment of other diseases, developing more efficient synthesis methods, and exploring its use in combination with other drugs.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the reaction of 2-bromoaniline with 2-chloro-4-formylquinoline in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
N-[2-(2-bromoanilino)-2-oxoethyl]-2-chloroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-6-2-4-8-15(13)23-17(24)10-21-18(25)12-9-16(20)22-14-7-3-1-5-11(12)14/h1-9H,10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQMSAUVFHPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)



![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)